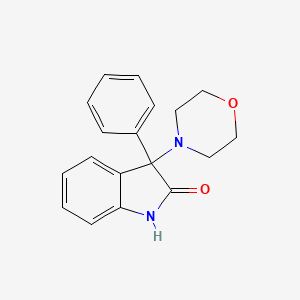
S-Butyl phenoxythioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl phenoxythioacetate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl phenoxythioacetate typically involves the reaction of phenol with butyl thioacetate under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide in an S_N2 reaction . The reaction conditions often include the use of a strong base, such as sodium hydride (NaH), to generate the alkoxide ion from the alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Butyl phenoxythioacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and butyl thioacetate.
Oxidation: Thioesters can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The thioester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Phenol and butyl thioacetate.
Oxidation: Sulfoxides or sulfones.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Butyl phenoxythioacetate is used as an intermediate in organic synthesis, particularly in the preparation of other thioesters and related compounds .
Biology: In biological research, thioesters like this compound are studied for their role in enzyme-catalyzed reactions and metabolic pathways .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of S-Butyl phenoxythioacetate involves its interaction with specific molecular targets and pathways. Thioesters are known to participate in acyl transfer reactions, where the thioester group is transferred to another molecule. This process is catalyzed by enzymes such as thioesterases and acyltransferases . The sulfur atom in the thioester group enhances the reactivity of the compound, making it a valuable intermediate in various biochemical processes .
Comparison with Similar Compounds
Butyl acetate: An ester with similar structural features but with an oxygen atom instead of sulfur.
Phenyl acetate: Another ester with a phenyl group but lacking the sulfur atom.
Ethyl phenoxythioacetate: A thioester with an ethyl group instead of a butyl group.
Uniqueness: S-Butyl phenoxythioacetate is unique due to the presence of both a phenyl group and a thioester functional group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
62170-10-9 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
S-butyl 2-phenoxyethanethioate |
InChI |
InChI=1S/C12H16O2S/c1-2-3-9-15-12(13)10-14-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
LVIJKGQGENYGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14559248.png)
![Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-](/img/structure/B14559249.png)



![Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol](/img/structure/B14559276.png)

![Octanoic acid, 8-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B14559298.png)

![Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl-](/img/structure/B14559313.png)
![3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14559314.png)


